Gabosine E
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10O5 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(4S,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1,4,6-9,11-12H,2H2/t4-,6-,7-/m0/s1 |
InChI Key |
DEJZWTDEKQRWLD-QTSITTDLSA-N |
Isomeric SMILES |
C1=C(C(=O)[C@@H]([C@H]([C@H]1O)O)O)CO |
Canonical SMILES |
C1=C(C(=O)C(C(C1O)O)O)CO |
Synonyms |
gabosine E |
Origin of Product |
United States |
Natural Occurrence and Isolation of Gabosines
Historical Context of Gabosine Discovery and Microbial Sources
The discovery of carbasugars, the broader class to which gabosines belong, dates back to 1966 with the synthesis of the first such compound by Professor G. E. McCasland's group. researchgate.net The first naturally occurring carbasugar, 5a-carba-R-D-galactopyranose, was isolated seven years later from a fermentation broth of Streptomyces sp. MA-4145. researchgate.net
Isolation Methodologies for Gabosine E and Related Analogues from Biological Matrices
The isolation of natural products like this compound from microbial fermentation broths or other biological matrices typically involves a combination of extraction and chromatographic techniques. While specific detailed methodologies for this compound isolation from natural sources are not extensively detailed in the immediate search results, general approaches for isolating gabosines and similar carbasugars from microbial sources have been reported.
Extraction is the initial step, often involving solvents like ethyl acetate (B1210297) to partition the compounds of interest from the fermentation broth or microbial biomass. mdpi.comnih.govnih.govacs.org Following extraction, chromatographic methods are crucial for separating this compound and its analogues from other co-extracted compounds. Flash chromatography, often utilizing solvent systems like ethyl acetate/hexane, is a common technique for purification based on differences in polarity. nih.govnih.govacs.org
Synthetic approaches to gabosines, including this compound, have also been developed, providing alternative routes to obtain these compounds and their enantiomers. researchgate.netresearchgate.net These synthetic strategies often involve multiple steps and utilize various reagents and purification techniques, including chromatography. For instance, the synthesis of levorotatory enantiomers of Gabosine D and E has been achieved through a divergent approach involving enzymatic resolution and subsequent chemical transformations. researchgate.netresearchgate.net Purification steps in synthetic procedures have also employed flash column chromatography with solvent mixtures such as ethyl acetate/hexanes. nih.gov
While the specific natural isolation protocol for this compound is not explicitly detailed, the general principles of extraction with organic solvents and purification through chromatography, as applied to other gabosines and microbial natural products, are likely employed.
Strain-Specific Production and Bioprofiling of Gabosines
The production of secondary metabolites, including gabosines, can vary significantly between different microbial strains, even within the same species. This strain-specific production is a key aspect of microbial natural product discovery. Different Streptomyces strains have been shown to produce distinct profiles of gabosines and related carbasugars. For example, Streptomyces cellulosae has been reported as a source of Gabosine L nih.gov, while Streptomyces strain no. 8 yielded Gabosines P and Q researchgate.net.
Bioprofiling, which involves analyzing the spectrum of metabolites produced by a microorganism, is essential for identifying novel compounds and understanding the biosynthetic capabilities of a particular strain. Variations in culture conditions and genetic factors can influence the type and quantity of gabosines produced by a Streptomyces strain. Research into strain-specific production can involve techniques like co-cultivation with other microorganisms, which has been shown to activate silenced biosynthetic pathways and lead to the discovery of new secondary metabolites in actinomycetes. mdpi.com
Biosynthetic Pathways of Gabosines
Theoretical Frameworks for Carbasugar Biogenesis
Carbasugars are carbohydrate mimetics that, despite their structural similarity to sugars, possess distinct chemical properties due to the replacement of the endocyclic oxygen with a carbon atom. nih.gov This structural change imparts stability against glycosidases, making them interesting targets for pharmaceutical research. nih.gov The biosynthesis of this class of compounds has been a subject of significant investigation. Early studies sought to determine if they arose from well-known metabolic routes for cyclic compounds, such as the shikimate pathway, which produces aromatic amino acids. However, biosynthetic studies, particularly those involving 13C-labeled precursors, have largely refuted this hypothesis for many carbasugars, including the gabosines. researchgate.net
The prevailing theoretical framework posits that the biosynthesis of C7-carbasugars, the family to which gabosines belong, originates from a C7 sugar phosphate intermediate derived from primary metabolism. researchgate.net This approach, where precursors from central metabolic pathways are shunted into secondary metabolism, is a common strategy in nature for generating chemical diversity. The core of this framework involves an intramolecular cyclization of a seven-carbon sugar phosphate to form the characteristic cyclohexanoid core of the carbasugar. Subsequent enzymatic modifications then generate the vast structural diversity observed within the family.
Proposed Role of the Pentose Phosphate Pathway and Sedoheptulose 7-Phosphate in Gabosine Biosynthesis
The primary metabolic route implicated in the formation of gabosines is the Pentose Phosphate Pathway (PPP). researchgate.net The PPP is a fundamental metabolic pathway parallel to glycolysis that generates NADPH, pentoses, and precursors for nucleotide and amino acid biosynthesis. wikipedia.orgmicrobenotes.com Unlike glycolysis, its primary role is often anabolic. wikipedia.org The pathway is divided into two phases: an oxidative phase, which generates NADPH, and a non-oxidative phase, where 5-carbon sugars are interconverted. khanacademy.org
Key evidence for the involvement of the PPP in gabosine biosynthesis came from feeding studies with 13C-labeled precursors in cultures of Streptomyces cellulosae. These experiments demonstrated that the carbon skeleton of gabosines A, B, and C is not derived from the shikimate pathway but is instead assembled via a heptulose phosphate intermediate. researchgate.net This intermediate was identified as sedoheptulose 7-phosphate (S-7-P), a key molecule within the non-oxidative branch of the PPP. nih.govnih.gov S-7-P serves as a bridge, linking the central carbon metabolism of the pentose phosphate pathway to the secondary metabolism that produces the diverse family of gabosines and other bioactive natural products like validamycin and acarbose. researchgate.netresearchgate.net
Enzymatic Transformations and Key Intermediates in Gabosine Biogenesis
The biosynthetic journey from the linear sugar phosphate S-7-P to the cyclic gabosine core is initiated by a crucial enzymatic cyclization. The enzyme 2-epi-5-epi-valiolone synthase (EEVS) , a type of C7-sugar phosphate cyclase, catalyzes the conversion of sedoheptulose 7-phosphate into 2-epi-5-epi-valiolone . nih.govnih.gov This compound is recognized as the first key cyclic intermediate in the biosynthesis of several C7N-aminocyclitols and is the foundational scaffold for the gabosines. nih.govnih.gov
From 2-epi-5-epi-valiolone, two main hypotheses have been proposed to explain the generation of the diverse structures within the gabosine family.
Stepwise Enzymatic Modification Hypothesis: An earlier proposal by Zeeck et al. suggested that a common starting intermediate, derived from 2-epi-5-epi-valiolone, undergoes a series of discrete enzymatic transformations. These steps would include dehydrations, oxidations, reductions, and epimerizations to yield the various gabosine structures.
Keto-Enol Equilibrium Cascade Hypothesis: A more recent hypothesis, inspired by a diversity-oriented synthetic approach, proposes that the structural variety of gabosines can be explained by a keto-enol equilibrium cascade starting directly from 2-epi-5-epi-valiolone. This cascade would generate a pool of diverse intermediates without necessarily changing the global oxidation state, providing the necessary precursors for all the different types of gabosines. researchgate.net
The following table outlines some of the key molecules involved in the early stages of gabosine biosynthesis.
| Compound Name | Abbreviation | Role in Pathway |
| Sedoheptulose 7-phosphate | S-7-P | Primary metabolic precursor from the Pentose Phosphate Pathway. nih.gov |
| 2-epi-5-epi-valiolone | - | The first key cyclic intermediate formed from S-7-P. nih.govnih.gov |
| 2-epi-5-epi-Valiolone synthase | EEVS | The enzyme that catalyzes the cyclization of S-7-P. nih.gov |
Investigations into Gabosine E Biosynthetic Routes
While the general pathway from S-7-P to the central intermediate 2-epi-5-epi-valiolone is well-supported, the specific enzymatic steps leading to this compound have not been fully elucidated through direct biosynthetic studies. However, insights into the plausible route can be inferred from the structure of this compound and from chemical syntheses that have successfully produced it and its stereoisomers.
The structure of this compound features a polyhydroxylated methyl cyclohexane (B81311) framework characteristic of the gabosine family. Starting from the common precursor pool derived from 2-epi-5-epi-valiolone, the formation of this compound would require a specific sequence of enzymatic modifications. Chemical syntheses of (-)-Gabosine E and its enantiomer have been accomplished from precursors such as methyl α,d-mannopyranoside. researchgate.net Other synthetic strategies targeting gabosines D and E have highlighted key chemical transformations that are likely analogous to the biosynthetic steps. These include stereoselective hydroxymethylation at the α-carbonyl position and subsequent reagent-controlled epoxidation of a carbon-carbon double bond. researchgate.net
Based on these synthetic precedents, a plausible biosynthetic route for this compound would involve:
Formation of an appropriate unsaturated cyclohexenone intermediate from the central precursor pool.
A stereospecific hydroxymethylation reaction to add a hydroxymethyl group.
One or more stereospecific epoxidation and/or reduction steps to install the final arrangement of hydroxyl groups and stereocenters found in this compound.
Further investigation, including the identification and characterization of specific tailoring enzymes such as hydroxylases, epoxidases, and reductases from gabosine-producing Streptomyces strains, is necessary to definitively map the biosynthetic pathway to this compound.
Structural Elucidation Methodologies for Gabosine E
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic structure determination, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule. For Gabosine E, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for assigning signals to specific nuclei and establishing connectivity.
1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial insights into the types of protons and carbons present and their chemical environments. ¹H NMR spectra reveal the number of distinct proton environments, their relative integrations, and their coupling patterns, which indicate neighboring protons. ¹³C NMR spectra show the number of distinct carbon environments and can differentiate between methyl, methylene (B1212753), methine, and quaternary carbons, often with information about attached protons through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Studies on gabosines and related carbasugars frequently utilize 1D and 2D NMR analysis for structural elucidation canterbury.ac.nzresearchgate.net. For instance, detailed analysis of NOESY spectra has been used to confirm the configuration of stereogenic centers in related carbasugars rsc.org. The complexity of gabosine structures necessitates comprehensive NMR analysis to fully assign signals and determine relative configurations.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass Spectrometry (MS) provides information about the molecular weight of a compound and, through fragmentation patterns, can offer clues about its structural subunits. High-Resolution Mass Spectrometry (HRMS) is particularly important as it can determine the exact mass of the molecule and its fragments with very high accuracy, allowing for the unambiguous determination of the elemental composition (molecular formula).
Electron Ionization (EI) MS is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺•) and fragment ion peaks, which can be used to deduce structural features uni-saarland.de. However, EI can sometimes lead to extensive fragmentation, making the molecular ion peak small or absent uni-saarland.de.
Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are often used for polar and less volatile compounds like gabosines, typically producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺) uni-saarland.de.
HRMS provides the mass-to-charge ratio (m/z) with sufficient accuracy (often to within 0.001 mass unit or better) to determine the elemental composition of the molecular ion and significant fragment ions researchgate.net. This is crucial for confirming the proposed molecular formula based on spectroscopic data and for identifying the presence of specific atoms nih.gov. The combination of MS/MS (tandem mass spectrometry), where selected ions are fragmented further, provides more detailed structural information by analyzing the fragmentation pathways nih.gov. The structures of new depsides, including a moiety related to a trihydroxycyclohexenone found in gabosines, were established mainly by analysis of NMR and HRMS data researchgate.net.
Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet (UV) spectroscopy provide complementary information about the functional groups present in a molecule.
IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of specific bonds. Different functional groups absorb at characteristic frequencies (wavenumbers), providing a molecular fingerprint. For polyhydroxylated carbasugars like this compound, IR spectroscopy can help identify the presence of hydroxyl groups (broad absorption band around 3200-3600 cm⁻¹), carbonyl groups (around 1700-1750 cm⁻¹ for ketones), and carbon-carbon double bonds (around 1600-1680 cm⁻¹). The combination of characteristic absorption bands can provide strong evidence for the presence of specific functional groups spectroscopyonline.com. FTIR analysis is commonly used to identify functional groups researchgate.netresearchgate.net.
UV spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within the molecule. UV-Vis spectroscopy is particularly useful for detecting conjugated pi systems, such as carbon-carbon double bonds conjugated with carbonyl groups or other double bonds adcmastuana.org. The wavelength of maximum absorption (λmax) and the intensity of the absorption can provide information about the nature and extent of the conjugated system. While saturated carbasugars may show limited UV absorption, the presence of a cyclohexenone core in gabosines suggests that UV spectroscopy would be valuable for confirming the presence of the α,β-unsaturated ketone functionality adcmastuana.org. The structure elucidation of certain metabolites has been carried out using UV and FTIR researchgate.net.
Determination of Optical Rotation and Absolute Configuration Assignments
Chiral molecules, those that are non-superimposable on their mirror images, rotate the plane of plane-polarized light. The measurement of optical rotation, specifically the specific rotation ([α]D), is a physical property that can indicate the presence of chirality and the enantiomeric purity of a sample saskoer.ca. While the sign of optical rotation (+ or -) does not directly correlate with the absolute configuration (R or S) of the stereogenic centers, it is a characteristic value for a pure enantiomer saskoer.calibretexts.orglibretexts.org.
Determining the absolute configuration of the stereogenic centers in this compound is a more complex task that requires additional methods. Common techniques for absolute configuration assignment include:
X-ray Diffraction Analysis: If the compound can be obtained as a suitable single crystal, X-ray diffraction can directly determine the 3D structure, including the absolute configuration, provided the molecule contains a heavy atom or anomalous dispersion techniques are used libretexts.orglibretexts.org. X-ray diffraction has been used to confirm the chemical structures and absolute configurations of key intermediates and final products in gabosine synthesis thieme-connect.com.
Chemical Correlation: Comparing the optical rotation or spectroscopic data (e.g., CD spectra) of the compound to that of a molecule with a known absolute configuration can help assign the absolute configuration libretexts.orglibretexts.org.
Electronic Circular Dichroism (ECD) Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light by chiral molecules. The ECD spectrum is highly sensitive to the 3D structure and stereochemistry and can be used to assign absolute configurations, often with the aid of computational calculations researchgate.net. The absolute configurations of new gabosines P and Q were determined by spectroscopic data, chemical transformation, and electronic circular dichroism (ECD) researchgate.net.
Computational Methods: Quantum chemical calculations can be used to predict the ECD spectra or optical rotations for different possible stereoisomers, which can then be compared to the experimental data to assign the absolute configuration.
For this compound, the determination of its specific rotation and the assignment of its absolute configuration to (+)-Gabosine E nih.govjst.go.jp likely involved a combination of these techniques, building upon established methods for related carbasugars.
Confirmation of this compound Structure through Total Synthesis
Total synthesis, the complete chemical synthesis of a natural product from simpler, commercially available precursors, serves as the ultimate confirmation of a proposed structure, including its stereochemistry. If a synthetic sample of this compound prepared with a defined structure and stereochemistry is identical in all respects (spectroscopic data, optical rotation, chromatographic behavior) to the natural product, then the proposed structure is confirmed.
Chemical Synthesis and Derivatization of Gabosine E
Strategic Methodologies in Gabosine Synthesis
The synthesis of the gabosine family, including Gabosine E, relies on a versatile toolkit of organic chemistry methodologies. These strategies are designed to efficiently build the polyhydroxylated cyclohexenone or cyclohexanone (B45756) core that characterizes these natural products.
Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com This approach circumvents the need for developing de novo asymmetric methods, as the inherent chirality of the starting material is transferred to the target molecule. wikipedia.org For the gabosine family, common contributors to the chiral pool include carbohydrates, amino acids, and terpenes. wikipedia.orgmdpi.com While carbohydrates are the most prevalent starting materials for this compound, other natural products like (-)-quinic acid have also been successfully employed for the synthesis of various gabosines, such as Gabosine A, B, D, and E. rsc.orgmdpi.com The use of these chiral building blocks provides an efficient and practical route to complex, optically active molecules like this compound. mdpi.com
Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient creation of a wide array of structurally diverse compounds from a common intermediate. This approach has been successfully applied to the gabosine family to generate not only natural products but also novel analogues for biological screening. nih.govrsc.orgacs.org A key feature of DOS in this context is the use of a versatile precursor that can be directed down different reaction pathways to yield various gabosine skeletons. rsc.orgrsc.org
For instance, a flexible diketone precursor derived from δ-D-gluconolactone can undergo tunable, regioselective intramolecular aldol (B89426) cyclizations. nih.govacs.orgrsc.orgacs.org By carefully selecting the reaction promoters, one of two distinct cyclization modes can be favored, leading to different cyclohexa(e)none intermediates. rsc.org These intermediates then serve as branching points for the synthesis of a multitude of C7-cyclitols, including (+)-Gabosine E, as well as other natural products like (+)-Gabosine P, (+)-Gabosine Q, and (-)-Gabosine I. nih.govacs.orgacs.org This strategy highlights the efficiency of DOS in exploring the chemical space around the gabosine scaffold. rsc.org
Chemoenzymatic synthesis combines the precision of enzymatic transformations with the versatility of traditional organic chemistry. nih.gov This strategy is particularly valuable for establishing key stereocenters with high enantioselectivity. In the context of gabosine synthesis, enzymes, particularly dioxygenases, have been used to create chiral building blocks from simple aromatic compounds. nih.govrsc.org
A notable example is the synthesis of (-)-Gabosine A starting from iodobenzene. rsc.orgrsc.org Toluene (B28343) dioxygenase (TDO) is used to mediate the dihydroxylation of iodobenzene, producing an enantiopure cis-1,2-dihydrocatechol. rsc.org This chiral diene then undergoes a series of chemical transformations to yield the target gabosine. rsc.orgrsc.org While this specific example does not produce this compound, it demonstrates the power of using enzymatic reactions to introduce chirality early in the synthetic sequence, a strategy that is broadly applicable to the synthesis of other members of the gabosine family. nih.gov
The construction of the six-membered carbocyclic core of gabosines is a critical step in their total synthesis, frequently accomplished via intramolecular cyclization reactions.
Intramolecular Aldol Cyclization: This is one of the most common and effective methods for forming the cyclohexenone ring of this compound. rsc.orgrsc.org The reaction involves a molecule containing two carbonyl groups, typically a diketone or keto-aldehyde, which can cyclize via an internal aldol addition followed by dehydration. libretexts.org In the synthesis of (+)-Gabosine E from D-glucose, a key diketone intermediate is treated with a base to induce an intramolecular aldol reaction, efficiently forming the characteristic trihydroxycyclohexenone skeleton. rsc.orgrsc.org This strategy is also central to diversity-oriented approaches where the regioselectivity of the aldol cyclization can be controlled to produce different structural isomers. nih.govacs.orgrsc.org
Tandem Seleno-Michael/Aldol Reaction: A more novel approach involves a tandem intramolecular seleno-Michael/aldol reaction. researchgate.netmdpi.com This one-pot process uses a selenolate nucleophile to initiate a Michael addition to an α,β-unsaturated ester, generating an enolate intermediate. mdpi.com This enolate then undergoes an intramolecular aldol cyclization to form the carbocyclic ring. mdpi.comresearchgate.net This methodology has been successfully applied to synthesize a protected derivative of (-)-Gabosine E starting from D-xylose derivatives. mdpi.com The reaction sequence, which can be followed by an oxidation-elimination process, provides an efficient route to highly functionalized cyclohexene (B86901) carboxylate esters, which are key precursors to gabosines. researchgate.net
Total Syntheses of this compound and its Enantiomers
The total synthesis of this compound and its enantiomers has been achieved from various chiral precursors, with carbohydrate-based routes being particularly prominent due to the high degree of stereochemical information embedded in the starting materials.
Carbohydrates offer a rich source of stereochemically defined starting materials for the enantioselective synthesis of complex natural products like this compound.
D-Ribose: The first total synthesis of natural (+)-Gabosine E was reported starting from D-ribose. researchgate.net A key feature of this synthesis was the use of an intramolecular nitrile oxide cycloaddition to construct the carbocyclic skeleton. rsc.orgresearchgate.net This approach provided a concise route to the natural product. researchgate.net
δ-D-Gluconolactone: This derivative of glucose has been utilized in a diversity-oriented synthesis that produced several gabosines, including (+)-Gabosine E. nih.govacs.orgacs.org The strategy involves converting the gluconolactone (B72293) into a key diketone intermediate, which then undergoes a controlled intramolecular aldol cyclization. nih.govacs.org This versatile route also enabled the synthesis of Gabosine I and Gabosine G. nih.gov
myo-Inositol: While direct syntheses of this compound from myo-inositol are not prominently reported, this cyclitol is a highly attractive starting material for polyhydroxylated carbocycles. indianchemicalsociety.com myo-Inositol is commercially available, produced by the hydrolysis of phytic acid, and possesses a pre-formed cyclohexane (B81311) ring with multiple hydroxyl groups. indianchemicalsociety.comnih.gov Its utility has been demonstrated in the synthesis of various phosphorylated derivatives and other complex natural products. indianchemicalsociety.comrsc.org The strategic protection and manipulation of its hydroxyl groups allow for its conversion into a wide range of chiral building blocks, making it a potentially powerful precursor for gabosine synthesis.
The following table summarizes selected total syntheses of this compound and its stereoisomers from carbohydrate precursors.
| Target Compound | Starting Material | Key Reaction/Strategy | No. of Steps | Overall Yield (%) | Reference |
| (+)-Gabosine E | D-Glucose | Intramolecular Aldol Cyclization | — | — | rsc.org |
| (+)-Gabosine E | D-Ribose | Intramolecular Nitrile Oxide Cycloaddition | — | — | researchgate.net |
| ent-Gabosine E | D-Mannose | Ferrier Carbocyclization | 11 | 6.5 | slideshare.net |
| (+)-Gabosine E | δ-D-Gluconolactone | Diversity-Oriented Synthesis / Aldol Cyclization | — | — | nih.govacs.org |
| (-)-Gabosine E (protected) | D-Xylose | Tandem Seleno-Michael/Aldol Reaction | — | — | mdpi.com |
| (+)-4-epi-Gabosine E | Methyl α,D-glucopyranoside | Morita–Baylis–Hillman Reaction | — | — | researchgate.net |
Development of Novel Synthetic Routes and Reagents for this compound
The synthesis of this compound, a complex carbasugar, has prompted the development of several innovative synthetic strategies. Researchers have moved beyond linear syntheses to create more flexible and efficient routes, often leveraging common starting materials to access a variety of related structures.
A significant development is the use of diversity-oriented approaches. One such strategy, reported by Chen et al., commences with the readily available δ-d-gluconolactone. nih.gov The core of this approach is the intramolecular aldol-cyclization of a diketone derived from the starting sugar, which allows for the construction of the key polyoxygenated carbocyclic framework. nih.gov This method's strength lies in its ability to generate versatile intermediates that can be guided toward various gabosines, including (+)-Gabosine E, through controlled deprotection and manipulation. nih.gov
Another key strategy involves the application of the Morita–Baylis–Hillman (MBH) reaction. The synthesis of (−)-Gabosine E was achieved starting from methyl α,d-mannopyranoside, with a DMAP-catalyzed MBH reaction serving as the pivotal step for carbon-carbon bond formation. researchgate.net A critical element of this route was the use of an acetyl protecting group at the C-6 position of the sugar-derived cyclic enone, which successfully prevented the aromatization of the MBH adduct, a common side reaction. researchgate.net
Other novel routes have also been explored. The synthesis of (+)-Gabosines C and E has been accomplished from D-ribose. mdpi.com Furthermore, the enantiomer of the natural product, ent-Gabosine E, has been synthesized using an intramolecular nitrone–olefin cycloaddition starting from D-mannose and through a pathway featuring a Ferrier carbocyclisation reaction as the key transformation. mdpi.comslideshare.net
| Starting Material | Key Reaction | Target Compound | Reference |
| δ-d-Gluconolactone | Intramolecular Aldol-Cyclization | (+)-Gabosine E | nih.gov |
| Methyl α,d-mannopyranoside | Morita–Baylis–Hillman Reaction | (−)-Gabosine E | researchgate.net |
| D-Ribose | Not specified | (+)-Gabosine E | mdpi.com |
| D-Mannose | Intramolecular Nitrone–Olefin Cycloaddition | ent-Gabosine E | mdpi.com |
| Not specified | Ferrier Carbocyclisation | ent-Gabosine E | slideshare.net |
Control of Enantioselectivity and Diastereoselectivity in this compound Synthesis
Achieving precise stereochemical control is paramount in the total synthesis of natural products like this compound. Synthetic chemists employ various strategies to govern both enantioselectivity (control of left- and right-handedness) and diastereoselectivity (control of the 3D arrangement of stereocenters).
The most common strategy to control enantioselectivity in this compound synthesis is the "chiron approach," which utilizes a chiral starting material derived from nature's "chiral pool." The inherent chirality of the starting material is transferred through the synthetic sequence to the final product. For example:
The synthesis of (+)-Gabosine E , the natural enantiomer, has been successfully achieved starting from δ-d-gluconolactone . nih.gov
Conversely, the synthesis of the non-natural enantiomer, (−)-Gabosine E , was accomplished using methyl α,d-mannopyranoside as the chiral precursor. researchgate.net
A divergent approach offers an alternative route to enantiomeric control. This method begins with the desymmetrization of an achiral molecule like p-methoxyphenol, followed by an enzymatic resolution that separates the enantiomers of a key synthetic intermediate. researchgate.netresearchgate.net This powerful technique provides access to either enantiomeric series from a common precursor, allowing for the synthesis of both natural (+)-Gabosine E and its non-natural (–)-enantiomer. researchgate.netresearchgate.net
Diastereoselectivity is managed at critical bond-forming and transformation steps.
In the diversity-oriented synthesis of (+)-Gabosine E, the stereochemistry of the multiple hydroxyl groups on the cyclohexane ring is carefully controlled during the selective deprotection of versatile, polyoxygenated intermediates. nih.gov
During the synthesis of (−)-Gabosine E, the crucial Morita–Baylis–Hillman reaction was optimized to control the diastereoselective formation of the new stereocenters. researchgate.net
In the divergent synthesis of (–)-Gabosine E, key steps for establishing the correct relative stereochemistry included a stereoselective hydroxymethylation at the α-carbonyl position and a subsequent reagent-controlled epoxidation of a double bond. researchgate.net
Preparation of Non-Natural this compound Analogues and Derivatives
Rational Design and Synthesis of Modified Gabosine Skeletons
The rational design of analogues with modified gabosine skeletons is a key area of research, aimed at exploring structure-activity relationships and developing new bioactive compounds. These efforts often rely on divergent or diversity-oriented synthesis, which enables the creation of numerous distinct structures from a common intermediate. nih.govresearchgate.netrsc.org
One prominent strategy involves a tunable, regioselective aldol cyclization. researchgate.netrsc.org In this approach, a flexible linear precursor can be induced to cyclize in two different ways by simply changing the reaction promoter. researchgate.netrsc.org This switchable cyclization yields two different cyclohexanone products, which act as versatile platforms for the synthesis of a wide array of C7 carbasugars, thereby modifying the core gabosine skeleton. researchgate.netrsc.org
Another powerful diversity-oriented synthesis begins with δ-d-gluconolactone to generate key polyoxygenated intermediates that feature different protecting groups on the various hydroxyls. nih.gov The strategic and selective manipulation of these protecting groups allows for the transformation of these intermediates into a variety of structurally different carbasugars, including natural products like (+)-Gabosine E and other modified analogues. nih.gov
Chemoenzymatic synthesis provides an alternative route for accessing modified skeletons. mdpi.comnih.gov This method uses enzymes for the initial key transformation, for instance, the biotransformation of a simple aromatic compound like toluene into a chiral diol. mdpi.comnih.gov This enantiomerically pure diol then serves as a valuable starting block for subsequent chemical transformations to build non-natural gabosine analogues with modified substitution patterns on the carbocyclic core. mdpi.comnih.gov
Stereochemical Variants and Epimeric Syntheses (e.g., epi-Gabosine E)
The synthesis of stereochemical variants of this compound, particularly its epimers, is crucial for understanding how the specific three-dimensional arrangement of atoms influences biological function. An epimer is a stereoisomer that differs in configuration at only one stereocenter.
The synthesis of (+)-4-epi-Gabosine E , which has the opposite stereochemistry at the C-4 position compared to the natural product, has been successfully executed. researchgate.net This synthesis started from methyl α,d-glucopyranoside and employed a DMAP-catalyzed Morita–Baylis–Hillman reaction as the key step. researchgate.net This contrasts with the synthesis of (−)-Gabosine E, which began from the epimeric sugar methyl α,d-mannopyranoside, highlighting how the choice of a chiral starting material dictates the final product's stereochemistry. researchgate.net
Divergent synthetic strategies are particularly well-suited for producing stereochemical variants. By accessing both enantiomers of a key synthetic building block through enzymatic resolution, chemists can direct the synthesis toward either the natural product or its enantiomer. researchgate.netresearchgate.net This approach has been used to synthesize the levorotatory enantiomer, (–)-Gabosine E . researchgate.net The synthesis of ent-Gabosine E , the enantiomer of natural this compound, has also been reported via a route using a Ferrier carbocyclisation reaction. slideshare.net
While not specific to this compound, the general feasibility of these strategies is supported by the synthesis of other gabosine epimers, such as (+)- and (-)-epigabosines N and O, from a common masked p-benzoquinone intermediate. nih.govresearchgate.net This demonstrates a rational and effective methodology for generating epimeric structures within the gabosine family.
| Variant | Starting Material | Key Method/Reaction | Reference |
| (+)-4-epi-Gabosine E | Methyl α,d-glucopyranoside | Morita–Baylis–Hillman Reaction | researchgate.net |
| (−)-Gabosine E | p-Methoxyphenol | Divergent synthesis via enzymatic resolution | researchgate.netresearchgate.net |
| ent-Gabosine E | Not specified | Ferrier Carbocyclisation | slideshare.net |
Functionalization and Conjugation Strategies
Functionalization refers to the chemical modification of the this compound core to introduce new functional groups, while conjugation involves attaching it to other molecules. These strategies are employed to create derivatives with altered physical, chemical, or biological properties.
The synthesis of this compound analogues and epimers inherently involves functionalization. For instance, the syntheses of (+)-4-epi-Gabosine E and (−)-Gabosine E required the strategic placement and subsequent manipulation of acetyl functional groups, which acted as protecting groups during the reaction sequence. researchgate.net Similarly, a diversity-oriented synthesis of (+)-Gabosine E relied on the use of intermediates with a variety of O-protecting groups, allowing for selective chemical transformations at different positions on the molecule. nih.gov Research on non-natural gabosines often involves performing additional chemical transformations on a synthesized core to introduce further functionality and chirality. nih.gov
The multiple hydroxyl groups on the this compound ring are key handles for functionalization and conjugation. These reactive sites can be used to attach a wide range of other chemical entities. While specific examples of this compound conjugates are not extensively detailed in the literature, the chemical principles are well-established. Potential conjugation strategies could include:
Esterification or Etherification: Attaching molecules of interest (e.g., fatty acids, fluorescent dyes, or biotin (B1667282) tags for biochemical studies) to the hydroxyl groups.
Glycosylation: Linking other sugar units to the carbasugar core to create complex carbohydrate mimetics.
Formation of Prodrugs: Attaching moieties that are cleaved in vivo to release the active compound.
The principles of these synthetic modifications are related to the biological processes of drug metabolism, where Phase I reactions introduce functional groups (functionalization) and Phase II reactions attach endogenous molecules like glucuronic acid (conjugation) to enhance polarity and excretion. ikprress.org
Mechanistic Investigations of Biological Activities of Gabosine E
Enzyme Inhibition Studies and Biochemical Mechanisms
Comprehensive enzyme inhibition assays specifically for Gabosine E are not well-documented. Research has often focused on analogues or other members of the gabosine family, leaving a significant information gap regarding this compound itself.
Glycosidase Inhibition (e.g., α-Glucosidase, α-Mannosidase, β-Galactosidase, β-Glucosidase)
There is no specific information available in the reviewed literature detailing the inhibitory effects of this compound on α-glucosidase, α-mannosidase, β-galactosidase, or β-glucosidase. While some synthetic derivatives of other gabosines, such as gabosine J, have shown inhibitory activity against certain glycosidases, these findings cannot be directly attributed to this compound. acs.org
Glutathione S-Transferase (GST) Inhibition
The inhibitory potential of this compound against Glutathione S-Transferase (GST) has not been specifically reported. Studies have investigated other gabosine analogues, such as 4-O-decyl-gabosine D, for their role in GST inhibition, but data for this compound is not available. nih.gov
Glyoxylase I Inhibition
There is no available data on the inhibitory activity of this compound towards glyoxylase I.
β-Glucuronidase Inhibition
Specific studies on the inhibition of β-glucuronidase by this compound could not be found in the reviewed literature.
Xanthine (B1682287) Oxidase Inhibition
There is no information available regarding the inhibitory effect of this compound on xanthine oxidase.
Nucleic Acid Interaction Studies (e.g., DNA Binding Properties)
While the gabosine family of compounds is generally mentioned to possess DNA-binding properties, specific studies detailing the interaction of this compound with nucleic acids, including its binding affinity and mode of interaction, are not available in the public domain. acs.orgnih.gov
Antimicrobial and Antifungal Activity Mechanisms (Preclinical in vitro and in vivo models)
The investigation into the antimicrobial and antifungal properties is foundational to understanding a compound's therapeutic potential against pathogenic microbes. The primary mechanism identified is the disruption of the bacterial cell membrane integrity. In in vitro models, a semi-synthetic derivative, LS02, demonstrated potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 µg/mL. nih.gov The mode of action studies confirmed that the compound rapidly kills bacteria by compromising their cell membranes. nih.gov This membrane-targeting action is a crucial attribute, as it can potentially circumvent common resistance mechanisms. nih.gov
Further studies using invertebrate models, such as Galleria mellonella, are often employed to bridge the gap between in vitro findings and mammalian in vivo models. dovepress.com These models allow for the assessment of a compound's efficacy in a whole-organism system, providing data on survival rates and reduction of microbial burden. dovepress.commdpi.com For instance, in vivo studies on novel peptides have shown significant reduction in bacterial load in both lung and blood infection models in mice, confirming the translatability of in vitro potency. mdpi.com Similarly, a novel triazole compound, 6c, was effective in reducing fungal burdens in the kidneys of mice infected with C. albicans at a dose of 1.0 mg/kg. mdpi.com
The antifungal mechanism often involves targeting essential components of the fungal cell envelope, such as the cell wall or cell membrane. mdpi.com Many effective antifungal agents act on enzymes involved in the biosynthesis of ergosterol, a critical component of the fungal cell membrane, or on the synthesis of chitin (B13524) and glucan in the cell wall. mdpi.com
Table 1: In Vitro Antimicrobial and Antifungal Activity
| Organism | Type | Compound | MIC (µg/mL) | Source |
|---|---|---|---|---|
| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | LS02 | 1.56-6.25 | nih.gov |
| Candida albicans | Fungus | Compound 6c (Triazole) | 0.0625 | mdpi.com |
| Cryptococcus neoformans | Fungus | Compound 6c (Triazole) | 0.0625 | mdpi.com |
| Aspergillus fumigatus | Fungus | Compound 6c (Triazole) | 4.0 | mdpi.com |
Investigation of Anti-Proliferative and Enzyme-Modulating Effects in Cellular Models (excluding clinical trials)
In non-clinical cellular models, various natural and synthetic compounds are evaluated for their ability to inhibit the growth of cancer cells. The anti-proliferative effects are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%.
For example, two compounds (17 and 19) isolated from Pogostemon cablin demonstrated significant anti-proliferative activity against human liver cancer (HepG2) cells, with IC50 values of 25.59 µM and 2.30 µM, respectively. frontiersin.org Similarly, the hydroxypyrrolidine derivative Preussin was shown to inhibit proliferation in several breast cancer cell lines, including MCF-7, SKBR3, and MDA-MB-231. mdpi.com A significant reduction in cell proliferation was observed at concentrations as low as 25 µM for MCF-7 and SKBR3 cells. mdpi.com
The mechanism behind these anti-proliferative effects often involves the modulation of key enzymes that regulate cell growth and survival. Molecular docking studies on certain chalcone (B49325) derivatives suggest they may exert their cytotoxic effects by binding to and inhibiting dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. nih.gov In another example, camelliagenin saponins (B1172615) were found to reduce the activity of mannitol (B672) dehydrogenase (MDH), an enzyme involved in bacterial biofilm formation, highlighting a potential enzyme-modulating antimicrobial mechanism. mdpi.com
Table 2: Anti-Proliferative Activity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Source |
|---|---|---|---|---|
| HepG2 | Liver Cancer | Compound 19 | 2.30 | frontiersin.org |
| HepG2 | Liver Cancer | Compound 17 | 25.59 | frontiersin.org |
| MCF-7 | Breast Cancer | Preussin | < 50 | mdpi.com |
| T47D | Breast Cancer | Berberine | 25 | researchgate.net |
Elucidation of Influence on Specific Cellular Signaling Pathways
Beyond direct enzyme inhibition, compounds can exert their biological effects by modulating complex intracellular signaling pathways that govern cell fate decisions such as proliferation, apoptosis (programmed cell death), and inflammation.
For instance, alpha-tocopherol (B171835) (a form of Vitamin E) is known to modulate two major signaling pathways centered around Protein Kinase C (PKC) and Phosphatidylinositol 3-kinase (PI3K). nih.gov The modulation of these kinases affects downstream processes including cell proliferation and gene expression. nih.govmdpi.com
In the context of anti-cancer activity, the induction of apoptosis is a key mechanism. Compound 19, an active constituent from Pogostemon cablin, was found to induce apoptosis in HepG2 cells by altering the expression of key proteins in the intrinsic apoptotic pathway. frontiersin.org Specifically, it downregulated the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. This shift increases mitochondrial membrane permeability, leading to the activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in cell death. frontiersin.org The increased expression of cleaved (active) forms of both caspase-9 and caspase-3 was confirmed through Western blotting analysis. frontiersin.org This demonstrates a precise molecular mechanism through which a compound can selectively eliminate cancer cells.
Table 3: Influence on Cellular Signaling Pathways
| Compound/Class | Primary Pathway Affected | Key Molecular Targets | Observed Cellular Effect | Source |
|---|---|---|---|---|
| Compound 19 | Intrinsic Apoptosis | Bcl-2/Bax ratio, Caspase-9, Caspase-3 | Induction of apoptosis in HepG2 cells | frontiersin.org |
| Alpha-Tocopherol | Protein Kinase C (PKC) | PKC activity | Modulation of cell proliferation and gene expression | nih.govmdpi.com |
| Alpha-Tocopherol | PI3K Signaling | PI3K activity | Regulation of cell survival and growth | nih.gov |
Structure Activity Relationship Sar Studies of Gabosine E and Analogues
Identification of Structural Determinants for Enzyme Binding and Inhibition
Research into the SAR of gabosines has indicated that certain structural features are essential for their enzyme inhibitory activity. For gabosine analogues, specifically those with a polyhydroxylated cyclohexane (B81311) system containing a carbonyl group and an olefinic group, potent activities have been observed researchgate.net. For instance, studies on gabosine I type compounds demonstrated significant inhibitory effects researchgate.net. The presence of a carbonyl group and a conjugated double bond has been highlighted as essential for the activity of some gabosines dntb.gov.ua.
Detailed research findings on specific gabosine analogues and their inhibitory rates against E. coli β-glucuronidase (EcGUS) illustrate the impact of structural variations. Compounds with a chlorogentisyl alcohol moiety, for example, showed potent inhibitory activity against EcGUS nih.gov. Quantitative Structure-Activity Relationship (QSAR) profiling using techniques like PCA and OPLS analysis has suggested that the introduction of substituents capable of forming polar interactions with the enzyme's binding sites can lead to more active structures nih.gov.
While specific data tables directly detailing Gabosine E's enzyme binding affinities (like Ki or Kd values) across a range of analogues were not explicitly found, the literature emphasizes the importance of the core carba-sugar structure and the nature and position of substituents for inhibitory activity.
Influence of Stereochemical Configuration on Biological Potency
The stereochemical configuration of carbasugars, including gabosines, plays a significant role in their biological activity researchgate.netresearchgate.net. The diversity within the gabosine family originates partly from the relative and absolute configuration of their stereogenic centers researchgate.net. Studies on other natural compounds and carbasugar analogues have demonstrated that stereochemistry can lead to significant differences in biological activity, sometimes influencing target binding or cellular uptake mdpi.comnih.gov.
Although direct detailed studies specifically on the influence of every stereocenter in this compound on its biological potency were not extensively detailed in the provided search results, the general principle that stereochemistry is critical for carbasugar activity is well-established researchgate.netresearchgate.netmdpi.comnih.gov. The synthesis of different stereoisomers of carbasugar analogues has been a strategy to explore the SAR and identify the stereochemical requirements for potent activity against enzymes like SGLT2 nih.gov.
Systematic Modification of Substituent Groups and their Impact on Activity
Systematic modification of substituent groups on the gabosine scaffold and its analogues has been employed to investigate their impact on biological activity. For gabosine I type compounds, the polarity of substituent groups at the C-5 position was found to influence inhibitory effect researchgate.net. Compounds with higher polarity at this position demonstrated higher inhibitory rates researchgate.net.
Studies on other carbasugar analogues, such as COTC ether analogues, have shown that the nature of substituents can significantly affect cytotoxicity and selectivity towards cancer cells researchgate.net. For instance, C-4 ether analogues with an aliphatic chain substituent were more favorable than their aromatic counterparts researchgate.net. Inverting the configuration at a specific carbon center (C-4 in one example) resulted in reduced selectivity researchgate.net.
While comprehensive data tables detailing the impact of every possible substituent modification on this compound's activity were not available, the research on gabosine analogues and related carbasugars clearly indicates that systematic modification of hydroxyl groups, introduction of different ether or alkyl chains, and alterations to the unsaturation pattern can significantly modulate their enzyme inhibitory and other biological activities researchgate.netresearchgate.net.
Interactive Data Table (Illustrative Example based on search findings regarding gabosine analogues and carbasugars):
| Compound Type | Structural Feature Modified | Position | Impact on Activity (Example) | Reference |
| Gabosine I analogue | Substituent Polarity | C-5 | Higher polarity associated with higher inhibitory effect | researchgate.net |
| COTC ether analogue | Substituent Nature | C-4 | Aliphatic chains more favorable than aromatic for cytotoxicity | researchgate.net |
| COTC ether analogue | Stereochemistry | C-4 | Inversion reduced selectivity | researchgate.net |
| Gabosine analogue | Chlorogentisyl alcohol moiety | - | Potent EcGUS inhibitory activity | nih.gov |
| Carbasugar analogue | Endocyclic Oxygen | Ring | Replacement with methylene (B1212753) had minimal effect on SGLT2 inhibition | researchgate.net |
Computational and in Silico Approaches in Gabosine E Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of Gabosine E research, docking simulations are instrumental in understanding how this and related compounds interact with their biological targets at the molecular level.
Research into gabosine derivatives has frequently employed molecular docking to elucidate their inhibitory mechanisms against various enzymes. For instance, studies on gabosine and chlorogentisyl alcohol derivatives as inhibitors of E. coli β-glucuronidase (EcGUS) have utilized molecular docking to visualize the binding modes within the enzyme's active site. researchgate.netnih.gov These simulations have been crucial in identifying key hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity. researchgate.net
In a notable study, novel 1,2,3-triazole compounds incorporating carbasugar frameworks, structurally related to gabosines, were synthesized and evaluated as xanthine (B1682287) oxidase inhibitors. researchgate.net Molecular docking studies revealed that the potent inhibitory effects of the lead compounds were attributable to significant π-π stacking and hydrophobic interactions within the enzyme's active site. researchgate.net Similarly, the investigation of Gabosine P, a related natural product, as an α-glucosidase inhibitor was supported by molecular docking, which highlighted the critical hydrogen bonds and hydrophobic interactions governing its binding. researchgate.net
While direct molecular docking studies specifically on this compound are not extensively detailed in publicly available literature, research on analogues provides a strong framework for understanding its potential interactions. For example, a study on new gabosine analogues designed to overcome cisplatin (B142131) resistance in lung cancer cells identified Glutathione S-Transferase M1 (GSTM1) as a key target. acs.org Although the abstract does not elaborate on the computational methods, such rational design approaches often rely on initial docking studies to predict the binding of designed ligands to the target protein.
The insights gained from these docking studies are pivotal for structure-based drug design, allowing for the rational modification of the gabosine scaffold to improve binding affinity and selectivity for a desired target.
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction
Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the conformational changes and predict the binding affinity of ligands over time. dovepress.comnih.govmdpi.com This technique complements the static picture provided by molecular docking by accounting for the flexibility of both the ligand and its target protein in a simulated physiological environment. mdpi.commdpi.com
While specific MD simulation studies focused solely on this compound are not prominently reported, the principles of this methodology are widely applied in the study of similar biomolecular interactions. MD simulations can be used to analyze the conformational landscape of this compound, identifying its most stable conformations in solution and when bound to a target. nih.govmdpi.commdpi.com This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape.
Furthermore, MD simulations are powerful tools for predicting the binding free energy of a ligand-protein complex, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking. nih.govnih.gov Techniques such as Gaussian accelerated Molecular Dynamics (GaMD) can be employed to enhance the sampling of conformational space and obtain more accurate free energy profiles of binding events. dovepress.com In the broader context of glycosidase inhibitors, MD simulations have been used to understand the dynamic interactions that lead to covalent bond formation between an inhibitor and the enzyme, providing a detailed, time-resolved mechanism of inhibition. core.ac.uk
For example, MD simulations performed on catalytically active peptides involved in reactions like the Morita-Baylis-Hillman reaction, which is used in the synthesis of gabosines, have helped in understanding the conformational preferences that drive catalytic activity. researchgate.net Such simulations, often spanning microseconds, can reveal subtle changes in the active site and the role of surrounding water molecules, providing a comprehensive picture of the catalytic process. nih.gov
The application of MD simulations to this compound and its target complexes would provide invaluable information on the stability of the bound state, the key residues involved in maintaining the interaction, and the conformational changes that occur upon binding, thereby guiding the design of more potent and specific inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of novel compounds and for understanding which molecular properties are key to their biological function.
In the field of gabosine research, QSAR studies have been successfully applied to understand the structural requirements for inhibitory activity. A notable example is the QSAR profiling of gabosine and chlorogentisyl alcohol derivatives against E. coli β-glucuronidase (EcGUS). researchgate.net By employing Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures (OPLS) analysis, researchers identified that the introduction of substituents capable of forming polar interactions with the enzyme's binding site would lead to more active compounds. researchgate.netnih.gov
The development of a robust QSAR model typically involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For instance, in the development of QSAR models for α-glucosidase inhibitors, descriptors related to molecular shape and electronic properties have been shown to be highly correlated with inhibitory activity. nih.govrsc.org A study on biscoumarin derivatives as α-glucosidase inhibitors developed a QSAR model that successfully guided the design of new compounds with significantly enhanced potency. nih.gov The model indicated that bulky substituents and specific halogenation patterns were favorable for activity. nih.gov
While a specific QSAR model for this compound itself is not detailed, the methodologies applied to its derivatives and other glycosidase inhibitors are directly applicable. researchgate.net A typical QSAR study on a series of gabosine analogues would involve the steps outlined in the table below.
| Step | Description | Example from Related Studies |
| 1. Data Set Selection | A series of gabosine analogues with experimentally determined inhibitory activities (e.g., IC50 values) against a specific target is compiled. mdpi.com | A set of 33 triazole derivatives with known α-glucosidase inhibitory activity was used for QSAR modeling. mdpi.com |
| 2. Molecular Descriptor Calculation | Various 2D and 3D descriptors are calculated for each molecule in the dataset. These can include constitutional, topological, geometric, and electronic descriptors. | Quantum chemical descriptors were used to develop a QSAR model for 1,2,4-triazole (B32235) derivatives as α-glucosidase inhibitors. rsc.org |
| 3. Model Development | Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model correlating the descriptors with the biological activity. nih.gov | An MLR model was developed for novel 1H-3-indolyl derivatives as antioxidants. nih.gov |
| 4. Model Validation | The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. | The QSAR model for biscoumarin α-glucosidase inhibitors was validated, leading to the design of new, highly potent compounds. nih.gov |
The ultimate goal of QSAR modeling in this compound research is to create predictive tools that can accelerate the discovery of new, more potent analogues by prioritizing which compounds to synthesize and test.
De Novo Design and Virtual Screening for Novel Gabosine-like Inhibitors
De novo design and virtual screening are powerful computational strategies for the discovery of novel bioactive molecules. nvidia.comnih.govwikipedia.org De novo design involves the creation of new molecular structures from scratch, often tailored to fit a specific binding site, while virtual screening involves the computational evaluation of large libraries of existing compounds to identify potential hits. nih.govnih.govarxiv.org
While there are no specific reports on the de novo design of this compound-like inhibitors, the principles of this approach are highly relevant. A de novo design program could use the known structure of a target enzyme, such as α-glucosidase or Glutathione S-Transferase, to build novel molecular scaffolds that are complementary in shape and chemical properties to the active site. This could lead to the discovery of entirely new classes of inhibitors that share the pharmacophoric features of this compound but possess different core structures. Recent advances in deep learning and generative neural networks are making de novo design increasingly powerful for generating novel drug candidates. biorxiv.org
Virtual screening, on the other hand, can be categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nvidia.com
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Large chemical databases can be docked into the active site of the target, and the resulting poses are scored to identify compounds that are predicted to bind with high affinity. nvidia.com This approach could be used to screen for novel inhibitors of the enzymes targeted by this compound and its derivatives.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the structure of a known active ligand, such as this compound, as a template to search for other compounds with similar shapes or chemical features. nvidia.com Pharmacophore models derived from the key interaction points of this compound could be used to rapidly screen large compound libraries.
The table below summarizes how these techniques could be applied in the context of this compound research.
| Technique | Approach | Application in this compound Research |
| De Novo Design | Fragment-based or atom-based generation of novel molecules. | Design of novel inhibitor scaffolds that mimic the key binding interactions of this compound in its target enzymes. |
| Virtual Screening | Structure-Based (SBVS): Docking of large compound libraries into the 3D structure of a target enzyme. | Identification of new, structurally diverse inhibitors of enzymes like α-glucosidase or GSTM1 from commercial or proprietary databases. |
| Ligand-Based (LBVS): Searching for compounds with similar 2D or 3D features to this compound. | Discovery of compounds with similar pharmacophoric features to this compound that may exhibit similar biological activities. |
The integration of these in silico methods provides a powerful pipeline for the discovery and optimization of novel inhibitors based on the gabosine scaffold, significantly reducing the time and cost associated with traditional drug discovery methods.
Emerging Research Avenues and Future Directions for Gabosine E
Exploration of New Natural Sources and Biosynthetic Engineering
Gabosines are naturally occurring carbasugars isolated from Streptomyces strains. researchgate.net The discovery of new natural sources of Gabosine E and other gabosines remains an active area of research. Identifying novel microbial strains that produce these compounds could lead to the discovery of new structural analogues with potentially enhanced or novel biological activities.
Furthermore, advances in biosynthetic engineering offer promising avenues for the production and diversification of gabosines. rsc.org By understanding and manipulating the biosynthetic pathways, researchers can potentially increase the yield of this compound from known producing organisms. plos.org This involves identifying the genes responsible for its production and using genetic tools to optimize their expression. rsc.orgplos.org Techniques such as combinatorial biosynthesis, where genes from different pathways are combined, could be employed to create novel "unnatural" gabosine derivatives with tailored properties. nih.govengconfintl.org This approach allows for the systematic modification of the gabosine scaffold to explore structure-activity relationships. plos.org
Advanced Synthetic Strategies for Complex and Chirally Pure this compound Derivatives
The synthesis of gabosines has attracted significant attention due to their structural variety and promising biological activities. nih.gov A number of synthetic strategies have been developed to prepare these complex molecules. researchgate.netnih.govresearchgate.net A key challenge in the synthesis of this compound and its derivatives is the control of stereochemistry to obtain chirally pure compounds.
Recent research has focused on developing divergent and diversity-oriented synthetic approaches. nih.govnih.gov These strategies allow for the synthesis of multiple gabosine analogues from a common intermediate, facilitating the rapid exploration of chemical space. For instance, a divergent strategy featuring a switchable two-way aldol (B89426) cyclization has been successfully employed to synthesize various gabosines, including (-)-Gabosine E. nih.govmdpi.com This approach utilizes a flexible precursor that can be cyclized in two different ways by selecting the appropriate promoter, leading to two different cyclohexanone (B45756) intermediates that serve as versatile building blocks for a range of C7 carbasugars. nih.gov
Other advanced synthetic methods employed in the synthesis of this compound and its derivatives include:
Morita-Baylis-Hillman (MBH) reaction: This organocatalyzed carbon-carbon bond-forming reaction has been used as a key step in the synthesis of (-)-Gabosine E. researchgate.net
Intramolecular aldol-cyclization: This method has been used to create the core carbocyclic ring of gabosines from a diketone derived from δ-d-gluconolactone. nih.gov
Chemoenzymatic synthesis: This approach combines chemical synthesis with enzymatic transformations to introduce chirality and functional groups with high selectivity. nih.gov
These advanced synthetic strategies are crucial for producing sufficient quantities of this compound and its analogues for detailed biological evaluation and for developing derivatives with improved therapeutic potential.
Identification of Novel Biological Targets and Deeper Mechanistic Insights
Gabosines have been reported to exhibit a range of biological activities, including antibiotic, anticancer, and enzyme inhibitory properties. researchgate.netnih.govnih.gov A primary area of future research is the identification of the specific molecular targets of this compound and the elucidation of its mechanisms of action.
Initial studies have shown that some gabosines can act as glycosidase inhibitors. researchgate.net For example, (-)-Gabosine J has been found to inhibit α-mannosidase. researchgate.net Further investigations are needed to determine if this compound also targets glycosidases or other enzymes. Understanding the specific enzymes or cellular pathways that this compound interacts with is crucial for explaining its observed biological effects.
Researchers are also exploring the DNA-binding properties of gabosines. researchgate.netresearchgate.net The ability of these compounds to interact with DNA suggests potential applications in cancer therapy. Future studies will likely focus on characterizing the nature of this interaction and its downstream cellular consequences.
To gain deeper mechanistic insights, researchers will likely employ a variety of techniques, including:
Proteomics and transcriptomics: To identify changes in protein and gene expression in cells treated with this compound.
Structural biology: To determine the three-dimensional structure of this compound bound to its biological target(s).
Computational modeling: To simulate the interaction of this compound with potential targets and to guide the design of more potent analogues. nih.gov
Development of this compound-Based Molecular Probes for Biochemical Investigations
The development of molecular probes derived from this compound is a promising strategy for investigating its biological functions. rsc.orgnih.gov These probes can be used to identify the cellular targets of this compound and to visualize its distribution within cells.
A molecular probe typically consists of three components: a recognition element (in this case, the this compound scaffold), a reporter group (such as a fluorescent dye), and a linker connecting the two. nih.gov By attaching a fluorescent tag to this compound, researchers can use techniques like fluorescence microscopy to track its localization and interactions within living cells. nih.gov
Boronate-based probes are another class of molecular tools that could be adapted for studying the biological activity of this compound, particularly if it is found to be involved in redox processes. frontiersin.org These probes are designed to react with specific reactive oxygen species, providing a way to measure their production in biological systems. frontiersin.org
The synthesis of these probes will leverage the advanced synthetic strategies developed for this compound itself, allowing for the introduction of reporter groups at specific positions on the molecule. rsc.orgnih.gov These tools will be invaluable for elucidating the mechanism of action of this compound and for identifying new therapeutic opportunities.
Interdisciplinary Research Collaborations for Comprehensive Elucidation
The comprehensive elucidation of the properties and potential applications of this compound will require a highly interdisciplinary approach. nih.govubc.ca Collaboration between chemists, biologists, pharmacologists, and computational scientists will be essential to fully understand this complex natural product.
Key areas for interdisciplinary collaboration include:
Natural Product Discovery and Biosynthesis: Collaboration between microbiologists and chemists to discover new gabosine-producing organisms and to engineer biosynthetic pathways for improved production and the creation of novel analogues. rsc.orgnih.gov
Synthesis and Medicinal Chemistry: Organic chemists will continue to develop efficient synthetic routes to this compound and its derivatives, while medicinal chemists will design and synthesize analogues with improved potency and selectivity. nih.govrsc.org
Biological Evaluation and Target Identification: Biologists and pharmacologists will investigate the biological activities of this compound and its derivatives in various disease models and will work to identify their molecular targets. researchgate.netnih.gov
Computational Modeling and Structural Biology: Computational chemists and structural biologists will provide insights into the structure-activity relationships of gabosines and their interactions with biological targets. nih.gov
Effective interdisciplinary collaborations, often facilitated by dedicated research centers and funding initiatives, will be crucial for translating the basic scientific discoveries related to this compound into new therapeutic agents. ubc.caipb.ac.ideurecapro.eu
Q & A
Q. What are the established synthetic routes for Gabosine E, and what methodological considerations are critical for reproducibility?
this compound is synthesized via carbocyclization of D-glucose or D-mannose derivatives, employing stereoselective strategies such as intramolecular nitrone-olefin cycloaddition or enzymatic resolution . Key steps include protecting group strategies (e.g., TBDPSCl for hydroxyl protection) and oxidation-reduction sequences (e.g., OsO4-mediated dihydroxylation) to achieve the desired carbasugar scaffold. Reproducibility hinges on precise control of reaction conditions (temperature, solvent purity) and chiral auxiliaries to maintain enantiomeric excess .
Q. How can researchers validate the structural integrity of this compound derivatives using spectroscopic and crystallographic methods?
Structural validation requires a combination of -NMR, -NMR, and X-ray crystallography. For example, Fresneda et al. (2016) confirmed the absolute configuration of (−)-Gabosine E via single-crystal X-ray analysis, correlating NOESY correlations with crystallographic data . Researchers should compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .
Q. What in vitro bioassays are commonly used to evaluate the biological activity of this compound, and how should controls be designed?
Standard assays include antimicrobial disk diffusion (e.g., against Bacillus subtilis) and enzyme inhibition studies (e.g., α-glucosidase assays). Controls must include:
Q. Which analytical techniques are optimal for quantifying this compound purity in complex mixtures?
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomeric impurities. LC-MS/MS is preferred for trace analysis, with MRM (multiple reaction monitoring) transitions specific to this compound’s fragmentation pattern .
Q. How does this compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
Stability studies should assess degradation kinetics under:
- Temperature (e.g., 4°C vs. −20°C).
- pH (buffer systems vs. aqueous solutions).
- Light exposure (amber vials vs. clear glass). Accelerated stability testing (40°C/75% RH) over 4–6 weeks can predict shelf life, with periodic HPLC analysis to detect decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Contradictions often arise from variations in assay protocols (e.g., cell line susceptibility, incubation times). To address this:
- Conduct meta-analyses of existing data, stratifying by experimental parameters (e.g., IC values across studies) .
- Perform head-to-head comparisons using standardized assays (e.g., CLSI guidelines for antimicrobial testing).
- Use structural analogs to isolate pharmacophore contributions, as seen in Shing et al.’s work on gabosine structure-activity relationships (SAR) .
Q. What strategies enhance the enantioselective synthesis of this compound to improve yield and scalability?
Asymmetric catalysis (e.g., Sharpless dihydroxylation) or biocatalytic methods (e.g., lipase-mediated resolution) can improve enantioselectivity. For example, Stathakis et al. (2009) achieved 92% ee via chiral auxiliary-directed cycloaddition . Scalability requires solvent optimization (e.g., switching from THF to MeCN for easier purification) and flow chemistry setups to mitigate exothermic side reactions .
Q. How can systematic reviews and meta-analyses be applied to evaluate this compound’s potential as a lead compound for drug development?
Follow PRISMA guidelines to:
- Define inclusion criteria (e.g., in vivo studies, toxicity data).
- Assess risk of bias (e.g., randomization in animal models).
- Perform subgroup analyses by biological target (e.g., antimicrobial vs. anticancer activity). Statistical heterogeneity should be addressed via random-effects models .
Q. What experimental designs are suitable for investigating this compound’s mechanism of action in complex biological systems?
Use orthogonal approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
- Chemoproteomics : Activity-based protein profiling (ABPP) to map target enzymes.
- Molecular docking : Validate interactions with putative targets (e.g., α-glucosidase active site) . Controls should include inactive enantiomers and competitive inhibitors.
Q. How can researchers optimize this compound derivatives for improved pharmacokinetic properties while retaining bioactivity?
Apply medicinal chemistry principles:
- Lipinski’s Rule of Five : Modify logP via ester prodrugs to enhance bioavailability.
- Metabolic stability : Incubate derivatives with liver microsomes to identify vulnerable sites (e.g., hydroxyl groups prone to glucuronidation).
- In silico ADMET : Use tools like SwissADME to predict absorption and toxicity early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
